MK-6240 Precursor

Descripción

Propiedades

Fórmula molecular |

C26H27N5O6 |

|---|---|

Peso molecular |

505.5 g/mol |

Nombre IUPAC |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate |

InChI |

InChI=1S/C26H27N5O6/c1-25(2,3)36-23(32)30(24(33)37-26(4,5)6)22-18-13-21(28-14-17(18)7-8-19(22)31(34)35)29-12-10-16-9-11-27-15-20(16)29/h7-15H,1-6H3 |

Clave InChI |

ABEKIBZOSUPLHC-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)N(C1=C(C=CC2=CN=C(C=C21)N3C=CC4=C3C=NC=C4)[N+](=O)[O-])C(=O)OC(C)(C)C |

Origen del producto |

United States |

Foundational & Exploratory

Technical Guide to the Precursor of the Tau PET Ligand MK-6240

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the chemical precursor to [¹⁸F]MK-6240, a highly selective second-generation Positron Emission Tomography (PET) radiotracer for the in vivo imaging and quantification of neurofibrillary tangles (NFTs), a pathological hallmark of Alzheimer's disease.

Core Chemical Structure

The designated precursor for the radiosynthesis of [¹⁸F]MK-6240 is a nitro-substituted isoquinoline derivative, wherein the amine group at the 5-position is protected by two tert-butoxycarbonyl (Boc) groups. This di-Boc protection strategy is crucial for directing the nucleophilic aromatic substitution of the nitro group with [¹⁸F]fluoride.

Chemical Name: tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate[1] CAS Number: 1841444-11-8[2] Molecular Formula: C₂₆H₂₇N₅O₆[1] Molecular Weight: 505.52 g/mol [1][3]

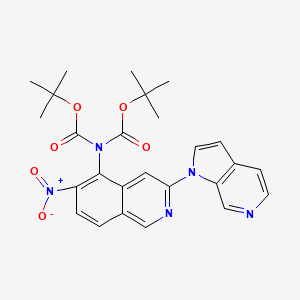

Figure 1: 2D Chemical Structure of the di-Boc protected nitro precursor for [¹⁸F]MK-6240 synthesis. Source: PubChem CID 118576993.

Figure 1: 2D Chemical Structure of the di-Boc protected nitro precursor for [¹⁸F]MK-6240 synthesis. Source: PubChem CID 118576993.

Radiosynthesis of [¹⁸F]MK-6240 from Precursor

The synthesis of [¹⁸F]MK-6240 involves a nucleophilic aromatic substitution (SₙAr) reaction on the electron-deficient aromatic ring of the precursor, followed by the removal of the Boc protecting groups. Two primary methodologies have been established in the literature, primarily differing in the deprotection step.

Key Experimental Protocols

Method 1: Two-Step Synthesis with Acidic Deprotection

This conventional method involves the initial [¹⁸F]fluorination followed by a separate deprotection step using a strong acid.

-

[¹⁸F]Fluoride Activation: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction and trapped on an anion-exchange cartridge. It is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water. The complex is azeotropically dried.

-

Nucleophilic Fluorination: The this compound (typically 0.5-1.0 mg) dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is added to the dried [¹⁸F]fluoride-K₂₂₂ complex. The mixture is heated (e.g., 120-150°C) for a set duration (e.g., 10-15 minutes) to yield the di-Boc protected [¹⁸F]MK-6240 intermediate.[4]

-

Acidic Deprotection: After cooling, a strong acid such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) is added to the reaction mixture, which is then heated to remove the two Boc protecting groups.

-

Purification: The crude product is neutralized and purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate [¹⁸F]MK-6240.[4]

Method 2: Simplified One-Step Synthesis with Thermal Deprotection

A more recent, streamlined approach combines the fluorination and deprotection into a single heating step, avoiding the use of strong acids.[5][6]

-

[¹⁸F]Fluoride Activation: [¹⁸F]Fluoride is trapped and eluted into the reactor using a milder base/phase-transfer catalyst combination, such as tetraethylammonium bicarbonate (TEA HCO₃).[5][6] The solution is dried azeotropically.

-

Concurrent Fluorination and Deprotection: A solution of the this compound (approx. 1 mg) in DMSO is added to the dried [¹⁸F]fluoride-TEA complex. The vessel is sealed and subjected to stepwise heating, culminating in a final high-temperature step (e.g., 150°C for 20 minutes).[5] The elevated temperature is sufficient to drive both the nucleophilic fluorination and the thermal cleavage of the Boc groups.

-

Purification: The crude reaction mixture is diluted and purified directly via semi-preparative HPLC. This method reduces synthesis time and potential product loss associated with the separate deprotection and neutralization steps.[5][6]

Quantitative Data from Automated Synthesis Platforms

The radiosynthesis of [¹⁸F]MK-6240 is typically performed on automated synthesis modules to ensure reproducibility and compliance with cGMP standards. The following tables summarize reported data from various protocols.

Table 1: Radiosynthesis Parameters and Yields

| Parameter | Method 1 (Two-Step, Acid Deprotection)[4][7] | Method 2 (One-Step, Thermal Deprotection)[5][6] |

| Synthesis Module | GE TRACERlab™ FX-FN | IBA Synthera+ |

| Precursor Amount | ~1.0 mg | 1.0 mg |

| Fluorination Agent | K[¹⁸F]/K₂₂₂ | [¹⁸F]F⁻ / TEA HCO₃ |

| Reaction Solvent | DMSO | DMSO |

| Total Synthesis Time | ~90 min | ~55 min |

| Radiochemical Yield (RCY) | 7.5 ± 1.9% (uncorrected) | 9.8 ± 1.8% (decay-corrected, from EOB) |

| Molar Activity (Aₘ) | 222 ± 67 GBq/µmol (at EOS) | 912 ± 322 GBq/µmol (at EOS) |

RCY: Radiochemical Yield; Aₘ: Molar Activity; EOB: End of Bombardment; EOS: End of Synthesis.

Table 2: Quality Control Specifications for Final [¹⁸F]MK-6240 Product

| Quality Control Test | Specification | Typical Result[5] |

| Appearance | Clear, colorless solution | Pass |

| pH | 4.5 - 7.5 | 6.5 |

| Radiochemical Purity | > 95% | 99.1 ± 0.3% |

| Radionuclidic Identity | Half-life of 105-115 min | 110.1 ± 1 min |

| Residual Solvents (DMSO) | < 5000 ppm | Not Detected |

| Bacterial Endotoxins | < 17.5 EU/mL | Pass |

| Sterility | Sterile | Pass |

Mandatory Visualizations

Tau Protein Aggregation Pathway in Alzheimer's Disease

The following diagram illustrates the pathological cascade of the tau protein, the target of MK-6240. Under pathological conditions, tau undergoes hyperphosphorylation, leading it to detach from microtubules and aggregate into the neurofibrillary tangles that characterize Alzheimer's disease.

Radiosynthesis Workflow from Precursor to Product

This diagram outlines the key stages in the automated, one-step synthesis and purification of [¹⁸F]MK-6240.

Clinical Tau PET Imaging Workflow

This chart illustrates the logical flow of a typical clinical research study involving a patient undergoing a tau PET scan with [¹⁸F]MK-6240.

References

- 1. This compound | C26H27N5O6 | CID 118576993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|CAS 1841444-11-8|DC Chemicals [dcchemicals.com]

- 3. This compound - Nordic Biosite [nordicbiosite.com]

- 4. cGMP production of the radiopharmaceutical [18 F]MK-6240 for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]

- 6. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of the MK-6240 Precursor

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for the MK-6240 precursor, chemically known as tert-butyl N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl)carbamate. This pivotal molecule serves as the immediate precursor for the synthesis of [¹⁸F]MK-6240, a highly selective second-generation positron emission tomography (PET) tracer for imaging neurofibrillary tangles (NFTs) in the brain, a key hallmark of Alzheimer's disease.

This document is intended for researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and radiopharmacology who are working with or have an interest in the synthesis and application of tau PET imaging agents.

Chemical and Physical Properties

The this compound is a di-Boc protected nitro-isoquinoline derivative. Its structure is characterized by a central isoquinoline core, substituted with a nitro group and a protected amine, and linked to a pyrrolo[2,3-c]pyridine moiety. The two tert-butyloxycarbonyl (Boc) protecting groups on the amine are crucial for the subsequent radiolabeling step.

Below is a summary of its key chemical identifiers and computed physical properties.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate | PubChem[1] |

| Molecular Formula | C₂₆H₂₇N₅O₆ | PubChem[1] |

| Molecular Weight | 505.5 g/mol | PubChem[1] |

| CAS Number | 1841444-11-8 | PubChem[1] |

| Canonical SMILES | CC(C)(C)OC(=O)N(C1=C(C=CC2=CN=C(C=C21)N3C=CC4=C3C=NC=C4)--INVALID-LINK--[O-])C(=O)OC(C)(C)C | PubChem[1] |

| InChI Key | ABEKIBZOSUPLHC-UHFFFAOYSA-N | PubChem[1] |

| Monoisotopic Mass | 505.19613360 Da | PubChem[1] |

| Topological Polar Surface Area | 132 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 8 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of the this compound.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the precursor.

| Technique | Result | Source |

| ESI-MS | m/z: 505 [M+H]⁺ | Patent[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H-NMR) data provides detailed information about the chemical environment of the protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |

| 9.75 | d | 1H | Aromatic CH | Patent[2] |

| 9.43 | s | 1H | Aromatic CH | Patent[2] |

| 8.43 | d | 1H | Aromatic CH | Patent[2] |

| 8.21 | d | 1H | Aromatic CH | Patent[2] |

| 8.10 | d | 1H | Aromatic CH | Patent[2] |

| 7.95 | d | 1H | Aromatic CH | Patent[2] |

| 7.88 | s | 1H | Aromatic CH | Patent[2] |

| 7.65 | d | 1H | Aromatic CH | Patent[2] |

| 6.85 | d | 1H | Aromatic CH | Patent[2] |

| 1.39 | s | 18H | 2 x Boc (-C(CH₃)₃) | Patent[2] |

Note: The ¹H-NMR data is sourced from a patent document and may be predictive. Experimental verification is recommended.

Synthesis of the this compound

The synthesis of the this compound involves a multi-step sequence, culminating in the introduction of the di-Boc protected amine and the nitro group onto the core structure. The following diagram illustrates the logical workflow for the synthesis as described in the patent literature.

Detailed Experimental Protocol for the Synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl)carbamate

The following protocol is adapted from the patent literature and describes the final steps in the synthesis of the this compound.

Step 1: Synthesis of tert-butyl N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl)carbamate

To a solution of 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine in an appropriate solvent, a nitrating agent is added under controlled temperature conditions. Following the nitration, the resulting intermediate is protected with one equivalent of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) and triethylamine (Et₃N) in a suitable solvent like tetrahydrofuran (THF). The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up and purified by column chromatography on silica gel to yield the mono-Boc protected nitro derivative as a yellow solid.

Step 2: Synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl)carbamate (Final Product)

The mono-Boc protected intermediate from the previous step is dissolved in a suitable solvent (e.g., THF). To this solution, a second equivalent of di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., DMAP, Et₃N) are added. The reaction is stirred at an elevated temperature (e.g., 80 °C) until completion. The reaction progress is monitored by TLC or LC-MS. After cooling, the reaction mixture is subjected to an aqueous workup, and the organic layer is dried and concentrated. The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to afford the final di-Boc protected this compound as a solid.

Application in the Radiosynthesis of [¹⁸F]MK-6240

The primary and most critical application of the this compound is in the synthesis of the PET tracer, [¹⁸F]MK-6240. The precursor is designed for a one-step nucleophilic aromatic substitution (SₙAr) reaction with [¹⁸F]fluoride, which simultaneously displaces the nitro group and is often accompanied by the thermal deprotection of the Boc groups.

Experimental Workflow for the Radiosynthesis of [¹⁸F]MK-6240

The following diagram outlines the typical automated radiosynthesis process.

Detailed Radiosynthesis Protocol

A simplified and automated one-step radiosynthesis of [¹⁸F]MK-6240 has been reported and is widely used.[1][3]

-

[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride produced from a cyclotron is trapped on a quaternary methyl ammonium (QMA) anion-exchange cartridge. The [¹⁸F]fluoride is then eluted into the reaction vessel using a solution of a phase-transfer catalyst, such as potassium carbonate/Kryptofix 2.2.2. (K₂CO₃/K₂₂₂) or tetraethylammonium bicarbonate (TEA HCO₃), in acetonitrile/water.

-

Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen and reduced pressure at an elevated temperature (e.g., 95-110 °C) to ensure anhydrous conditions.

-

Nucleophilic Substitution and Deprotection: A solution of the this compound (typically 0.5-1.0 mg) in an anhydrous polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated in a stepwise manner to temperatures up to 150-160 °C.[1][4] This high temperature facilitates both the nucleophilic substitution of the nitro group with [¹⁸F]fluoride and the thermal removal of the two Boc protecting groups.

-

Purification: The crude reaction mixture is diluted and purified by semi-preparative high-performance liquid chromatography (HPLC).

-

Formulation: The collected HPLC fraction containing [¹⁸F]MK-6240 is reformulated using a solid-phase extraction (SPE) cartridge. The final product is eluted with ethanol and diluted with sterile saline for injection.

Quantitative Data from Radiosynthesis

The efficiency of the radiosynthesis is evaluated based on several parameters, with the radiochemical yield (RCY) being a key metric.

| Parameter | Value | Conditions | Source |

| Radiochemical Yield (decay-corrected) | 9.8% ± 1.8% | TEA HCO₃, DMSO, 150 °C | [1] |

| Radiochemical Yield (uncorrected) | 7.5% ± 1.9% | K₂CO₃/K₂₂₂, conventional heating | [5] |

| Radiochemical Yield (uncorrected) | ~30% ± 5% | TBAHCO₃, DMF, 160 °C (Trasis AllinOne) | [4] |

| Synthesis Time | ~65 minutes | Automated synthesis on Trasis AllinOne | [4] |

| Radiochemical Purity | >98% | HPLC analysis | [4][6] |

| Molar Activity | 222 ± 67 GBq/µmol | At end of synthesis | [5] |

Conclusion

The this compound is a well-designed molecule that enables a streamlined and efficient synthesis of the important tau PET imaging agent, [¹⁸F]MK-6240. Its chemical properties, particularly the presence of the nitro leaving group and the thermally labile Boc protecting groups, are optimized for a one-step radiolabeling procedure. This technical guide provides a consolidated resource of its chemical properties, synthesis, and analytical data to support its application in research and clinical settings. Further experimental determination of physical properties such as melting point and solubility would be valuable additions to the characterization of this key precursor.

References

- 1. Preclinical Characterization of 18F-MK-6240, a Promising PET Tracer for In Vivo Quantification of Human Neurofibrillary Tangles | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 5. Test–retest characteristic of [18F]MK-6240 quantitative outcomes in cognitively normal adults and subjects with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

Discovery and Development of the MK-6240 Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-6240 is a highly selective, second-generation positron emission tomography (PET) tracer developed for the in vivo imaging and quantification of neurofibrillary tangles (NFTs) in the brain, a key pathological hallmark of Alzheimer's disease (AD).[1][2][3] The ability to accurately visualize and measure the burden of tau pathology is critical for the diagnosis of AD, tracking disease progression, and evaluating the efficacy of novel anti-tau therapeutic interventions.[4][5] This technical guide provides an in-depth overview of the discovery and development of the precursor for MK-6240, detailing its synthesis, preclinical characterization, and the methodologies employed in its evaluation.

Chemical Synthesis and Radiolabeling

The development of a successful PET tracer hinges on the efficient synthesis of a suitable precursor that can be readily radiolabeled. The precursor for [¹⁸F]MK-6240 is N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl)carbamate, often referred to as the bis-Boc protected precursor.[1][6][7] This precursor is designed for a nucleophilic aromatic substitution (SNAAr) reaction where a nitro group is displaced by the positron-emitting radionuclide, fluorine-18 (¹⁸F).[1]

The synthesis of [¹⁸F]MK-6240 from its precursor involves a two-step process: ¹⁸F-fluorination followed by deprotection of the Boc groups.[8][9] However, simplified one-step methods have also been developed that combine these steps.[6][7]

Experimental Workflow for [¹⁸F]MK-6240 Synthesis

Caption: Automated radiosynthesis workflow for [¹⁸F]MK-6240.

Preclinical Characterization

The preclinical evaluation of the MK-6240 precursor and the resulting tracer, [³H]MK-6240 and [¹⁸F]MK-6240, was crucial to establish its potential for in vivo imaging of NFTs. These studies focused on binding affinity, selectivity, and pharmacokinetic properties.

In Vitro Binding Studies

In vitro binding studies using [³H]MK-6240 were conducted on postmortem human brain tissue from individuals with and without Alzheimer's disease to assess the tracer's affinity and selectivity for NFTs.[1][2] Autoradiography on brain slices demonstrated that the binding pattern of [³H]MK-6240 was consistent with the known distribution of phosphorylated tau pathology in AD brains.[1][4]

In Vivo Studies in Animal Models

PET imaging studies with [¹⁸F]MK-6240 were performed in rhesus monkeys to evaluate its pharmacokinetic properties in a non-human primate model.[1][2] These studies revealed that [¹⁸F]MK-6240 rapidly enters the brain and distributes homogeneously.[1] Importantly, self-blocking studies, where a non-radioactive dose of MK-6240 was administered prior to the radiotracer, showed no displaceable binding, which is expected in animals that do not naturally develop human-like NFTs.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical development of MK-6240.

| Parameter | Value | Reference Tissue/Assay |

| Binding Affinity (Ki) | 0.36 ± 0.8 nM | NFT-rich AD brain homogenates vs. ³H-NFT-355 |

| Binding Affinity (Kd) | 0.26 ± 0.08 nM | Saturation binding studies in NFT-rich AD brain tissue homogenates |

| Selectivity vs. Aβ | >30,000-fold (Ki = 10 µM) | In vitro binding assays |

| Radiochemical Yield | 7.5 ± 1.9% to 9.8 ± 1.8% (uncorrected) | Automated synthesis modules (GE TRACERlab™ FXFN, IBA Synthera+) |

| Radiochemical Purity | >98% | Analytical HPLC |

| Specific Activity | >90 GBq/µmol to 222 ± 67 GBq/µmol | At end of synthesis |

| Human Effective Dose | 29.4 ± 0.6 µSv/MBq | Whole-body PET scans in healthy human subjects |

Table 1: Key quantitative parameters of MK-6240 and its radiolabeled forms.

Experimental Protocols

Synthesis of [¹⁸F]MK-6240 (Automated Method)

1. Production of [¹⁸F]Fluoride:

-

Irradiate a target containing ¹⁸O-enriched water with an 11-MeV proton beam in a cyclotron to produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction.[1][7]

2. Trapping and Elution of [¹⁸F]Fluoride:

-

Transfer the produced [¹⁸F]fluoride to an automated synthesis module (e.g., GE TRACERlab™ FXFN or IBA Synthera+).[7][8]

-

Trap the [¹⁸F]fluoride on an anion exchange cartridge.[1]

-

Elute the [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 222 (K₂₂₂) or tetraethylammonium bicarbonate (TEA HCO₃).[1][6]

3. Azeotropic Drying:

-

Dry the [¹⁸F]fluoride/base/cryptand mixture by azeotropic distillation with acetonitrile at elevated temperatures under a stream of inert gas (e.g., argon).[1]

4. Nucleophilic Fluorination:

-

Add a solution of the bis-Boc protected precursor (N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl)carbamate) in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to the dried [¹⁸F]fluoride complex.[1][3][6]

-

Heat the reaction mixture using microwave irradiation or conventional heating. A stepwise heating profile (e.g., 90°C, 110°C, 120°C, and 150°C) can be employed.[1][6][7]

5. Deprotection:

-

Two-step method: After cooling, add an acid (e.g., trifluoroacetic acid) to remove the Boc protecting groups.[8][9]

-

One-step method: At elevated temperatures (e.g., 150°C), the deprotection can occur concurrently with the fluorination.[6][7]

6. HPLC Purification:

-

Quench the reaction and inject the crude product onto a semi-preparative high-performance liquid chromatography (HPLC) column (e.g., XBridge Phenyl).[1]

-

Elute the [¹⁸F]MK-6240 using a suitable mobile phase (e.g., acetonitrile/sodium acetate buffer).[1]

-

Collect the fraction containing the purified [¹⁸F]MK-6240.[1]

7. Formulation:

-

Remove the HPLC solvent by evaporation.

-

Reconstitute the purified [¹⁸F]MK-6240 in a sterile saline solution for injection.[1]

-

Pass the final product through a sterile filter into a sterile vial.

In Vitro Autoradiography

1. Tissue Preparation:

-

Obtain postmortem human brain tissue sections (e.g., 20 µm thick) from the hippocampus and entorhinal cortex of AD and control cases.[1]

2. Incubation:

-

Incubate the tissue sections with a solution of [³H]MK-6240 (e.g., 1 nM) in a suitable buffer (e.g., phosphate-buffered saline) at room temperature for a defined period (e.g., 60 minutes).[1]

3. Washing:

-

Wash the sections in ice-cold buffer to remove unbound radioligand.[1]

4. Imaging:

-

Appose the dried sections to a phosphor imaging plate or autoradiographic film for a specified duration.

-

Quantify the binding density using a phosphor imager or densitometry.

5. Specificity Confirmation:

-

To determine non-specific binding, incubate adjacent sections in the presence of a high concentration of a competing ligand (e.g., unlabeled MK-6240 or T808).[1]

Mechanism of Action and Clinical Application Pathway

MK-6240 is not a therapeutic agent but a diagnostic imaging tool. Its "mechanism of action" is its high-affinity and selective binding to aggregated tau protein in the form of NFTs.[10] This allows for the non-invasive visualization and quantification of tau pathology in the living human brain using PET. The logical pathway for its application in a clinical and research setting is as follows:

Caption: Clinical and research application pathway of [¹⁸F]MK-6240 PET.

Conclusion

The successful discovery and development of the this compound have led to a powerful tool for the in vivo investigation of tau pathology in Alzheimer's disease and other tauopathies. The robust and reproducible synthesis of [¹⁸F]MK-6240, combined with its excellent binding characteristics and pharmacokinetic profile, has established it as a leading second-generation tau PET tracer.[11][12] Ongoing and future clinical studies utilizing [¹⁸F]MK-6240 will continue to enhance our understanding of the role of tau in neurodegenerative diseases and accelerate the development of effective treatments.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Preclinical Characterization of 18F-MK-6240, a Promising PET Tracer for In Vivo Quantification of Human Neurofibrillary Tangles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. neurologylive.com [neurologylive.com]

- 5. biopharmadive.com [biopharmadive.com]

- 6. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. cGMP production of the radiopharmaceutical [18 F]MK-6240 for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MK-6240 | inhibitor/agonist | CAS 1841078-87-2 | Buy MK-6240 from Supplier InvivoChem [invivochem.com]

- 11. escholarship.org [escholarship.org]

- 12. biorxiv.org [biorxiv.org]

The Linchpin of Tau PET Imaging: A Technical Guide to the MK-6240 Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of the MK-6240 precursor in the synthesis of the highly selective tau positron emission tomography (PET) tracer, [¹⁸F]MK-6240. The ability to accurately quantify neurofibrillary tangles (NFTs) in the living human brain is a critical advancement in the study of Alzheimer's disease and other tauopathies. [¹⁸F]MK-6240 has emerged as a leading second-generation radiotracer for this purpose, and its precursor is the essential starting point for its production. This document details the precursor's chemical identity, its conversion into the final radiotracer through various synthesis protocols, and the resulting tracer's interaction with pathological tau aggregates.

The this compound: Chemical Identity and Significance

The precursor for the radiosynthesis of [¹⁸F]MK-6240 is chemically known as N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate . It is often referred to as the di-Boc-protected nitro precursor.[1][2] The tert-butoxycarbonyl (Boc) protecting groups on the amine function are crucial for directing the nucleophilic aromatic substitution of the nitro group with [¹⁸F]fluoride to the correct position on the isoquinoline core. The subsequent removal of these protecting groups yields the final [¹⁸F]MK-6240 tracer.

The stability and purity of the precursor are paramount for ensuring a reliable and high-yield radiosynthesis of [¹⁸F]MK-6240, which is critical for clinical applications where consistency and quality are non-negotiable.

Radiosynthesis of [¹⁸F]MK-6240: From Precursor to Tracer

The conversion of the this compound to [¹⁸F]MK-6240 is a multi-step process involving the introduction of the positron-emitting radionuclide fluorine-18 (¹⁸F). Several automated synthesis platforms have been developed to streamline this process, ensuring reproducibility and compliance with current Good Manufacturing Practices (cGMP). Below, we summarize the quantitative data from various published radiosynthesis protocols and provide detailed experimental methodologies.

Quantitative Data Summary

The efficiency of the radiosynthesis is evaluated based on several key parameters, including radiochemical yield (RCY), molar activity (Aₘ), and synthesis time. These parameters can vary depending on the synthesis module, reaction conditions, and the initial amount of radioactivity.

| Synthesis Platform | Precursor Amount | Radiochemical Yield (non-decay corrected) | Molar Activity (at end of synthesis) | Synthesis Time | Reference |

| IBA Synthera+ | 1 mg | 9.8% ± 1.8% | High | Not specified | [1][2] |

| GE TRACERlab™ FXFN | Not specified | 7.5% ± 1.9% | 222 ± 67 GBq/µmol (6.0 ± 1.8 Ci/µmol) | 90 min | [3][4] |

| Trasis AllinOne | Not specified | 30% ± 5% | >98% RCP at 8 hours post EOS | 65 min | [5] |

| GE FASTlab™ | Not specified | 9.5% | Not specified | ~60 min | [6] |

| NEPTIS® Perform | Not specified | 13.7% ± 2.1% (decay corrected) | 149 ± 125 GBq/µmol | 65 min | [7] |

Experimental Protocols

While specific parameters may be optimized for each synthesis module, the general workflow for the radiosynthesis of [¹⁸F]MK-6240 from its precursor can be broadly categorized into two main approaches: a two-step method involving acidic deprotection and a one-step method with thermal deprotection.

Method 1: Two-Step Nucleophilic Fluorination and Acidic Deprotection

This is a commonly employed method on platforms like the GE TRACERlab™ FXFN.[3][4]

-

[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride produced from a cyclotron is trapped on an anion exchange cartridge. It is then eluted into the reaction vessel using a solution of a phase-transfer catalyst, such as potassium carbonate and Kryptofix 2.2.2 (K₂₂₂), in acetonitrile and water.

-

Azeotropic Drying: The water is removed from the [¹⁸F]fluoride-K₂₂₂ complex through azeotropic distillation with acetonitrile under a stream of nitrogen and vacuum at elevated temperatures. This step is critical for activating the fluoride for nucleophilic substitution.

-

Nucleophilic Fluorination: A solution of the di-Boc-protected nitro precursor in a suitable organic solvent (e.g., DMSO) is added to the dried [¹⁸F]fluoride-K₂₂₂ complex. The reaction mixture is heated to a high temperature (e.g., 150-160°C) for a specific duration to facilitate the substitution of the nitro group with [¹⁸F]fluoride.

-

Acidic Deprotection: After cooling, a strong acid, such as hydrochloric acid or trifluoroacetic acid (TFA), is added to the reaction mixture, which is then heated to remove the Boc protecting groups.

-

Purification: The crude reaction mixture is neutralized and then purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate the [¹⁸F]MK-6240 from the precursor, byproducts, and unreacted fluoride.

-

Formulation: The collected HPLC fraction containing [¹⁸F]MK-6240 is diluted with a sterile saline solution, passed through a sterile filter, and collected in a sterile vial for quality control and subsequent injection.

Method 2: One-Step Nucleophilic Fluorination and Thermal Deprotection

A simplified approach has been developed that combines the fluorination and deprotection steps, often utilizing thermal deprotection.[1][5]

-

[¹⁸F]Fluoride Trapping and Elution: Similar to the two-step method, [¹⁸F]fluoride is trapped and eluted into the reaction vessel, often using a different phase-transfer catalyst like tetraethylammonium bicarbonate (TEAHCO₃).[1]

-

Azeotropic Drying: The solvent is evaporated to dry the [¹⁸F]fluoride complex.

-

One-Pot Reaction: A solution of the di-Boc-protected nitro precursor in a high-boiling point solvent like DMSO or DMF is added to the reactor. The mixture is heated to a high temperature (e.g., 150-160°C). At this temperature, both the nucleophilic fluorination and the thermal removal of the Boc protecting groups occur in a single step.[1][5]

-

Purification and Formulation: The subsequent purification and formulation steps are similar to the two-step method, involving HPLC purification and sterile filtration.

Visualizing the Process and Pathway

To better illustrate the key processes involved, from the synthesis of the tracer to its biological target engagement, the following diagrams have been generated using the DOT language.

Caption: Automated radiosynthesis workflow of [¹⁸F]MK-6240 from its precursor.

Caption: Pathological aggregation of tau protein leading to NFTs.

Caption: Mechanism of [¹⁸F]MK-6240 binding to tau PHFs for PET imaging.

Mechanism of Action and Selectivity

[¹⁸F]MK-6240 is a highly selective PET tracer for imaging NFTs.[3] It exhibits high affinity for NFTs in human Alzheimer's disease brain tissue while showing negligible binding to amyloid-β plaques.[8] This selectivity is crucial for distinguishing between the two hallmark pathologies of Alzheimer's disease. Cryo-electron microscopy studies have revealed that MK-6240 binds with a 1:1 stoichiometry to a specific cleft within the core of the tau paired helical filament.[9][10] The binding site involves key amino acid residues such as glutamine 351, lysine 353, and isoleucine 360.[9] This specific interaction is the basis for the high-contrast images obtained in PET scans of individuals with Alzheimer's disease.[11][12] Furthermore, [¹⁸F]MK-6240 has shown limited affinity for tau aggregates in most primary tauopathies that do not involve the 3R/4R paired helical filaments characteristic of Alzheimer's disease, highlighting its specificity.[13][14]

Conclusion

The this compound is the indispensable starting material for the synthesis of the [¹⁸F]MK-6240 PET tracer, a powerful tool in the in vivo assessment of tau pathology in Alzheimer's disease. The development of robust and automated radiosynthesis methods from this precursor has enabled the widespread use of [¹⁸F]MK-6240 in research and clinical trials. A thorough understanding of the precursor's properties, the intricacies of the radiolabeling process, and the tracer's binding mechanism is essential for researchers, scientists, and drug development professionals working to unravel the complexities of tauopathies and develop effective therapeutic interventions. The continued refinement of synthesis protocols and the application of [¹⁸F]MK-6240 PET imaging will undoubtedly continue to advance our understanding and treatment of Alzheimer's disease and related neurodegenerative disorders.

References

- 1. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]

- 2. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cGMP production of the radiopharmaceutical [18 F]MK-6240 for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. Dosimetry and efficacy of a tau PET tracer [18F]MK-6240 in Japanese healthy elderly and patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. escholarship.org [escholarship.org]

- 11. Patterns of tau pathology identified with 18F-MK-6240 PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New imaging method to help untangle role of tau in brain diseases - Memory and Brain Wellness Center [depts.washington.edu]

- 13. researchgate.net [researchgate.net]

- 14. Tau PET Imaging With [18F]MK-6240: Limited Affinity for Primary Tauopathies and High Specificity for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Radiosynthesis of [¹⁸F]MK-6240: Precursor Mechanism and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the radiosynthesis of [¹⁸F]MK-6240, a leading second-generation Positron Emission Tomography (PET) tracer for the in vivo imaging of neurofibrillary tangles (NFTs) composed of aggregated tau protein. The focus is on the mechanism of action of its precursor during the radiolabeling process, supported by detailed experimental protocols, quantitative data, and process visualizations.

Introduction to [¹⁸F]MK-6240

[¹⁸F]MK-6240, chemically known as 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, is a highly selective PET radiotracer developed for the quantitative assessment of tau pathology in neurodegenerative diseases such as Alzheimer's disease.[1][2] Its favorable pharmacokinetic properties, including rapid brain penetration and clearance with minimal off-target binding, have established it as a critical tool in clinical research and therapeutic trials.[3][4] The successful and routine production of this tracer hinges on a robust radiosynthesis strategy, which begins with a specifically designed precursor molecule.

The MK-6240 Precursor and its Mechanism of Action

The standard precursor for the radiosynthesis of [¹⁸F]MK-6240 is N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate .[1][3][5] This molecule is engineered with three key features that dictate its mechanism of action in the radiosynthesis:

-

A Nitro Leaving Group (-NO₂) : Positioned on the 6-carbon of the isoquinoline core, the nitro group is a strong electron-withdrawing group. This property is crucial as it activates the aromatic ring for Nucleophilic Aromatic Substitution (SₙAr) .[3][6] The radioactive [¹⁸F]fluoride ion, a nucleophile, attacks this electron-deficient carbon, leading to the displacement of the nitro group.[3]

-

Two Boc Protecting Groups : The amine at the 5-position is protected with two tert-butoxycarbonyl (Boc) groups. These bulky groups serve to prevent unwanted side reactions at the amine during the fluorination step. Their removal is the final chemical transformation required to yield [¹⁸F]MK-6240.

-

Stable Molecular Scaffold : The core structure is stable under the high-temperature and basic conditions required for the radiofluorination reaction.

The overall transformation from precursor to final product involves two fundamental steps: radiofluorination and deprotection. Modern synthesis protocols have evolved from a distinct two-step process to a more efficient one-pot reaction where these steps occur concurrently.[1][5]

Reaction Pathway Visualization

The diagram below illustrates the chemical transformation from the precursor to the final [¹⁸F]MK-6240 product. The process involves the initial SₙAr reaction followed by the removal of the Boc protecting groups.

Caption: Radiosynthesis reaction pathway of [¹⁸F]MK-6240.

Quantitative Data Summary

The efficiency and quality of [¹⁸F]MK-6240 synthesis can vary based on the specific method, reagents, and automated synthesis platform used. The table below summarizes key quantitative parameters reported in the literature.

| Parameter | Method 1: Two-Step (K₂₂₂/Acid) | Method 2: One-Pot (TEA HCO₃) | Method 3: One-Pot (TBAHCO₃) | Method 4: Original Microwave |

| Precursor | Bis-Boc Nitro | Bis-Boc Nitro | Bis-Boc Nitro | Bis-Boc Nitro |

| Phase-Transfer Catalyst | K₂₂₂ / K₂CO₃[2] | TEA HCO₃[1][5] | TBAHCO₃[7] | K₂₂₂ / K₂CO₃[3] |

| Deprotection | Acid (e.g., TFA or HCl)[2] | Thermal (Concurrent with labeling)[5] | Thermal (Concurrent with labeling)[7] | Heat with Sodium Acetate[3] |

| Radiochemical Yield (RCY) | 7.5 ± 1.9% (uncorrected)[2] | 9.8 ± 1.8% (EOB, uncorrected)[1][5] | 30 ± 5% (uncorrected)[7] | Not Reported (Sufficient for scans)[3] |

| Molar Activity (Aₘ) | 222 ± 67 GBq/µmol (EOS)[2] | 912 ± 322 GBq/µmol (EOS)[5] | N/A | >90 GBq/µmol[3] |

| Radiochemical Purity (RCP) | >95% | 99.1 ± 0.3%[5] | >98%[7] | >98%[3] |

| Total Synthesis Time | ~90 min[2] | ~65 min[5] | ~65 min[7] | N/A |

| Automated Platform | GE TRACERlab™ FX-FN[2] | IBA Synthera+[1][5] | Trasis AllinOne[7] | Microwave Unit[3] |

Abbreviations: EOB = End of Bombardment; EOS = End of Synthesis; TEA = Tetraethylammonium; TBA = Tetrabutylammonium; K₂₂₂ = Kryptofix 2.2.2.

Detailed Experimental Protocols

While specific parameters are optimized for different automated synthesis modules, the fundamental steps are conserved. Below is a generalized protocol representing a common one-pot, thermally deprotected synthesis.

Protocol: Automated One-Pot Synthesis of [¹⁸F]MK-6240

-

[¹⁸F]Fluoride Production and Trapping:

-

Aqueous [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.[5]

-

The target water containing [¹⁸F]F⁻ is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

-

-

Elution and Azeotropic Drying:

-

The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of a phase-transfer catalyst and base (e.g., 800 µL of 75mM TBAHCO₃ or a solution of TEA HCO₃).[5][7]

-

The water is removed via azeotropic distillation with acetonitrile under a stream of nitrogen or helium and vacuum at an elevated temperature (e.g., 110°C) to yield the anhydrous, reactive [¹⁸F]F⁻ complex.

-

-

Radiolabeling and Deprotection:

-

A solution of the bis-Boc nitro-precursor (typically 1-2 mg) dissolved in 1.0 mL of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is added to the dried [¹⁸F]F⁻ complex.[1][5][7]

-

The sealed reaction vessel is heated. A common profile is heating to 150-160°C for 15-20 minutes.[5][7] During this step, the nucleophilic substitution of the nitro group occurs, followed by the thermal cleavage of both Boc protecting groups to yield crude [¹⁸F]MK-6240.

-

-

Purification and Reformulation:

-

The reaction vessel is cooled (e.g., to 70°C), and the crude mixture is quenched and diluted with HPLC mobile phase (e.g., 1.5 mL).[5]

-

The entire mixture is injected onto a semi-preparative C18 HPLC column for purification.[8]

-

The fraction corresponding to [¹⁸F]MK-6240 is collected. This step effectively separates the final product from unreacted [¹⁸F]fluoride, the precursor, and other chemical impurities.

-

The collected HPLC fraction is diluted with water and passed through a C18 solid-phase extraction (SPE) cartridge (e.g., Sep-Pak C18 Plus) to trap the product.

-

The cartridge is washed with water to remove HPLC solvents.

-

The final, purified [¹⁸F]MK-6240 is eluted from the SPE cartridge with a small volume of ethanol (USP) and subsequently reformulated with sterile saline for injection.[9]

-

-

Quality Control:

Experimental Workflow Visualization

The following diagram provides a high-level overview of the complete automated radiosynthesis workflow for [¹⁸F]MK-6240.

Caption: Automated radiosynthesis workflow for [¹⁸F]MK-6240.

Conclusion

The radiosynthesis of [¹⁸F]MK-6240 is a well-established process centered around a bis-Boc nitro-precursor that enables a highly efficient nucleophilic aromatic substitution. The "mechanism of action" of this precursor is defined by the activating effect of the nitro leaving group and the protective role of the Boc groups. Simplified one-pot methods, which combine the SₙAr reaction and thermal deprotection, have streamlined the production, leading to higher, more reliable yields and making this vital PET tracer more accessible for global research and clinical applications.

References

- 1. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cGMP production of the radiopharmaceutical [18 F]MK-6240 for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]

- 6. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. Dosimetry and efficacy of a tau PET tracer [18F]MK-6240 in Japanese healthy elderly and patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. researchgate.net [researchgate.net]

Early-Stage Research on the Precursor for [18F]MK-6240: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research and methodologies related to the precursor of [18F]MK-6240, a highly selective positron emission tomography (PET) tracer for the in vivo imaging of neurofibrillary tangles (NFTs). This document focuses on the synthesis and characterization of the immediate precursor used in the radiosynthesis of [18F]MK-6240, summarizing key quantitative data and experimental protocols.

The [18F]MK-6240 Precursor

The direct precursor for the radiosynthesis of [18F]MK-6240 is N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate . This molecule is a bis-Boc protected nitro-compound. The detailed synthetic route for this precursor is not extensively published in peer-reviewed literature and was originally developed by Merck Research Laboratories.[1] The core structure is a 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, which is then nitrated and protected with two tert-butoxycarbonyl (Boc) groups to yield the final precursor.

Radiosynthesis of [18F]MK-6240 from the Precursor

The radiosynthesis of [18F]MK-6240 involves a nucleophilic aromatic substitution (SNA_r_) reaction on the nitro-precursor with [18F]fluoride. Several methods have been developed to automate and optimize this process. Below are summaries of key experimental protocols and the resulting quantitative data.

Quantitative Data Summary

The following table summarizes the quantitative outcomes from various published radiosynthesis methods for [18F]MK-6240, all utilizing the same bis-Boc protected nitro precursor.

| Method | Radiochemical Yield (RCY) (non-decay corrected) | Radiochemical Purity | Molar Activity (at end of synthesis) | Synthesis Time |

| Automated 2-step (GE TRACERlab FXFN) | 7.5% ± 1.9% | >99% | 222 ± 67 GBq/µmol (6.0 ± 1.8 Ci/µmol) | 90 minutes |

| Simplified 1-step (IBA Synthera+) | 9.8% ± 1.8% (from EOB) | High | High | Not specified |

| Microwave-assisted | Good | >98% | >90 GBq/µmol | Not specified |

| HPLC-free (GE FASTlabTM) | 9.5% | 98.1% | Not specified | ~60 minutes |

| AllinOne Synthesizer | 30% ± 5% | >98% (stable for 8h) | Not specified | 65 minutes |

Experimental Protocols

This method involves a nucleophilic fluorination followed by an acid deprotection step.

-

[18F]Fluoride Trapping and Elution: Aqueous [18F]fluoride is trapped on an anion exchange cartridge and eluted into the reactor using a solution of potassium carbonate and Kryptofix 222 (K222) in acetonitrile/water.

-

Azeotropic Drying: The solvent is removed by azeotropic distillation with the addition of acetonitrile.

-

Nucleophilic Fluorination: The bis-Boc nitro precursor (typically 0.5-1.0 mg) dissolved in a suitable solvent (e.g., DMSO) is added to the dried [18F]fluoride-K222 complex. The reaction mixture is heated (e.g., at 140°C for 10 minutes).

-

Acid Deprotection: After cooling, an acid (e.g., 3N HCl) is added to the reaction mixture, which is then heated (e.g., at 90°C for 8 minutes) to remove the Boc protecting groups.

-

Neutralization and Purification: The reaction is neutralized with a base (e.g., sodium hydroxide). The crude product is then purified by semi-preparative high-performance liquid chromatography (HPLC).

-

Formulation: The collected [18F]MK-6240 fraction is reformulated into a pharmaceutically acceptable solution for injection.

This approach combines fluorination and deprotection into a single heating step.

-

[18F]Fluoride Trapping and Elution: [18F]Fluoride is trapped and eluted into the reactor using a solution of tetraethylammonium bicarbonate (TEA HCO3) in acetonitrile/water.

-

Drying: The solvent is evaporated to dryness.

-

One-Step Fluorination and Deprotection: The precursor (1 mg) in DMSO is added to the reactor. The mixture is heated in a stepwise manner (e.g., 90°C, 110°C, 120°C for 3 minutes each, then 150°C for 20 minutes). The elevated temperature facilitates both the nucleophilic substitution and the thermal removal of the Boc groups.

-

Purification and Formulation: The crude product is purified by HPLC and reformulated for injection.

Visualization of Key Processes

Tau Pathology Signaling Pathway

MK-6240 is designed to bind to neurofibrillary tangles composed of hyperphosphorylated tau protein. The following diagram illustrates a simplified pathway of tau pathology in Alzheimer's disease.

Experimental Workflow for [18F]MK-6240 Radiosynthesis

The general workflow from the precursor to the final product for injection is depicted below.

References

Stability of MK-6240 Precursor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of the precursor for the PET tracer MK-6240, specifically N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl)carbamate. The stability of this bis-Boc protected precursor is a critical parameter for ensuring the consistent and high-quality synthesis of [18F]MK-6240. This document outlines potential degradation pathways, recommended stability testing protocols, and analytical methodologies for the assessment of precursor purity and degradation products. While specific experimental stability data for this precursor is not extensively available in public literature, this guide synthesizes information on the stability of related chemical moieties, such as Boc-protected aromatic amines and nitroaromatic compounds, to provide a robust framework for its investigation.

Introduction

MK-6240 is a second-generation PET tracer with high affinity and selectivity for neurofibrillary tangles, making it a valuable tool in the study of Alzheimer's disease and other tauopathies. The synthesis of [18F]MK-6240 typically involves the nucleophilic substitution of the nitro group on the precursor, N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl)carbamate, followed by deprotection of the Boc groups. The chemical stability of this precursor is paramount as the presence of impurities or degradants can impact the radiolabeling efficiency, yield, and purity of the final PET tracer. This guide details the potential stability challenges and provides a systematic approach to investigating the stability profile of the MK-6240 precursor.

Chemical Structure and Properties

-

IUPAC Name: N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl)carbamate

-

Molecular Formula: C26H25N5O6

-

Key Functional Groups:

-

Bis-Boc (di-tert-butoxycarbonyl) protected amine

-

Nitroaromatic group

-

Pyrrolo[2,3-c]pyridine moiety

-

Isoquinoline core

-

The stability of the precursor is primarily influenced by the lability of the Boc protecting groups and the reactivity of the nitroaromatic system.

Potential Degradation Pathways

Based on the functional groups present in the this compound, the following degradation pathways are plausible under stress conditions:

-

Acid-catalyzed deprotection: The tert-butoxycarbonyl (Boc) protecting groups are susceptible to cleavage under acidic conditions, leading to the formation of the corresponding mono- and di-deprotected amines.

-

Thermal degradation: Elevated temperatures can induce the thermolytic cleavage of the Boc groups.

-

Photodegradation: Nitroaromatic compounds are known to be sensitive to light, which can lead to the formation of various degradation products.

-

Reductive degradation: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents.

-

Hydrolysis: While generally stable to hydrolysis under neutral and basic conditions, prolonged exposure to extreme pH and temperature could lead to the degradation of the molecule.

Below is a diagram illustrating the primary synthesis and potential degradation pathways.

Stability Testing and Data Presentation

A forced degradation study is essential to identify the potential degradation products and to develop a stability-indicating analytical method.[1][2] The following table summarizes the recommended conditions for such a study. Since specific experimental data for the this compound is not publicly available, the data presented in Table 1 is illustrative and based on typical outcomes for similar compounds.

Table 1: Illustrative Forced Degradation Study of this compound

| Stress Condition | Reagent/Condition | Duration | Temperature | Illustrative % Degradation | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15-25% | Mono- and di-deprotected amines |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | < 5% | Minor unspecified degradants |

| Oxidative | 3% H2O2 | 24 hours | Room Temp | 5-10% | Oxidized products |

| Thermal | Dry Heat | 48 hours | 80°C | 10-20% | Thermally cleaved Boc groups |

| Photolytic | UV light (254 nm) | 24 hours | Room Temp | 20-30% | Photodegradation products |

Experimental Protocols

Forced Degradation Study Protocol

-

Preparation of Stock Solution: Prepare a stock solution of the this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After the specified time, neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After the specified time, neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep the mixture at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Thermal Degradation: Keep the solid precursor in a hot air oven at 80°C for 48 hours. After exposure, dissolve the sample in the mobile phase to a concentration of 100 µg/mL.

-

Photolytic Degradation: Expose the solid precursor to UV light (254 nm) in a photostability chamber for 24 hours. After exposure, dissolve the sample in the mobile phase to a concentration of 100 µg/mL.

-

Control Sample: Prepare a solution of the precursor at 100 µg/mL in the mobile phase without subjecting it to any stress.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended for the analysis of the this compound and its degradation products.[3][4]

Table 2: Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

The following diagram illustrates the general workflow for a forced degradation study.

Conclusion

The stability of the this compound is a critical factor in the reliable production of the [18F]MK-6240 PET tracer. This guide has outlined the key potential degradation pathways, including acid-catalyzed and thermal deprotection of the Boc groups, and photodegradation of the nitroaromatic moiety. The provided experimental protocols for forced degradation studies and a stability-indicating HPLC method offer a robust framework for researchers to assess the stability of this important precursor. While specific quantitative data is not yet widely published, the principles and methodologies described herein will enable the generation of crucial stability data to ensure the quality and consistency of MK-6240 synthesis for both preclinical and clinical research.

References

A Technical Guide to the MK-6240 Precursor and its Application in Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The in vivo quantification of tau pathology is crucial for the diagnosis, staging, and monitoring of AD, as well as for the development of targeted therapies.[1][2][3][4][5][6][7][8][9] The positron emission tomography (PET) tracer, [¹⁸F]MK-6240, has emerged as a highly selective, second-generation radioligand for imaging NFTs with high affinity and specificity.[10][11][12] This technical guide provides an in-depth overview of the MK-6240 precursor, the synthesis of the [¹⁸F]MK-6240 radiotracer, and its pivotal role in advancing Alzheimer's research.

The this compound

The precursor for the radiosynthesis of [¹⁸F]MK-6240 is a bis-Boc protected nitro-isoquinoline derivative. Its chemical name is N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate.[13][14] This precursor is essential for the nucleophilic aromatic substitution reaction where the nitro group is replaced by the positron-emitting fluorine-18 isotope.

Radiosynthesis of [¹⁸F]MK-6240

The synthesis of [¹⁸F]MK-6240 from its precursor is a critical step in its application for PET imaging. Two primary methods have been established for this radiosynthesis: a traditional two-step method involving acidic deprotection and a simplified one-step method with thermal deprotection.

Quantitative Data on [¹⁸F]MK-6240 Synthesis

| Parameter | Two-Step Method (Acid Deprotection) | One-Step Method (Thermal Deprotection) | Reference |

| Precursor | N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate | N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate | [13],[15] |

| Fluorination Agent | K[¹⁸F]F/K₂₂₂ complex | [¹⁸F]fluoride with TEA HCO₃ | [15],[14] |

| Radiochemical Yield (uncorrected) | 7.5 ± 1.9% | 9.8 ± 1.8% (from end of bombardment) | [16],[13] |

| Specific Activity | 222 ± 67 GBq/µmol | High (not explicitly quantified in the same study) | [16] |

| Synthesis Time | ~90 minutes | Not specified, but reduces operations | [16],[13] |

| Purity | >98% | High | [17] |

Experimental Protocols

1. Two-Step Radiosynthesis with Acid Deprotection [15]

This method is often performed using an automated synthesis module like the GE TRACERlab™ FXFN.[15]

-

Step 1: [¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and then eluted into the reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂).

-

Step 2: Azeotropic Drying: The [¹⁸F]fluoride/K₂₂₂ complex is dried by azeotropic distillation with acetonitrile under a stream of nitrogen.

-

Step 3: Nucleophilic Fluorination: The this compound, dissolved in a suitable solvent like DMSO, is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated to facilitate the nucleophilic aromatic substitution of the nitro group with [¹⁸F]fluoride.

-

Step 4: Acidic Deprotection: After fluorination, a strong acid such as trifluoroacetic acid (TFA) is added to the reaction mixture to remove the two Boc protecting groups.

-

Step 5: HPLC Purification: The crude product is neutralized and then purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate [¹⁸F]MK-6240.

-

Step 6: Formulation: The purified [¹⁸F]MK-6240 is formulated in a physiologically compatible solution, such as sterile saline, for intravenous injection.

2. Simplified One-Step Radiosynthesis with Thermal Deprotection [13][14]

This streamlined approach eliminates the need for an acidic deprotection step, reducing the complexity and potential for product loss.[13]

-

Step 1: [¹⁸F]Fluoride Trapping and Elution: Similar to the two-step method, [¹⁸F]fluoride is trapped and then eluted, but in this case, using a solution of tetraethylammonium bicarbonate (TEA HCO₃) in acetonitrile/water.[14]

-

Step 2: Azeotropic Drying: The [¹⁸F]fluoride/TEA HCO₃ complex is dried.

-

Step 3: One-Pot Fluorination and Deprotection: The bis-Boc protected precursor in DMSO is added to the reactor. The mixture is heated in a stepwise manner up to 150°C. This single heating step achieves both the nucleophilic fluorination and the thermal removal of the Boc protecting groups.[13][14]

-

Step 4: HPLC Purification and Formulation: The resulting crude product is then purified by HPLC and formulated for injection as described above.

Workflow Diagrams

Caption: Workflow for the two-step synthesis of [¹⁸F]MK-6240.

Caption: Workflow for the simplified one-step synthesis of [¹⁸F]MK-6240.

Role of [¹⁸F]MK-6240 in Alzheimer's Research

[¹⁸F]MK-6240 is a powerful tool in the study of Alzheimer's disease due to its high affinity and selectivity for NFTs.[17][18] This allows for the in vivo visualization and quantification of tau pathology, which is closely correlated with cognitive decline in AD patients.[8]

Binding Characteristics and Selectivity

In vitro studies using tritiated MK-6240 ([³H]MK-6240) have demonstrated its high affinity for NFTs in human AD brain tissue.[17][18] Autoradiography studies show that the binding pattern of [³H]MK-6240 is consistent with the distribution of phosphorylated tau.[17][18] Crucially, MK-6240 exhibits weak affinity for amyloid plaques, ensuring that the PET signal primarily reflects tau pathology.[17] Furthermore, it shows minimal off-target binding in regions like the basal ganglia and choroid plexus, a limitation of some first-generation tau tracers.[19][11]

| Property | Value/Observation | Reference |

| Target | Neurofibrillary Tangles (NFTs) | [17],[18] |

| Binding Affinity (to NFTs) | High (sub-nanomolar) | [8] |

| Selectivity (NFTs vs. Aβ plaques) | High | [17] |

| Off-Target Binding | Minimal in basal ganglia and choroid plexus | [19],[11] |

In Vivo PET Imaging Studies

PET studies in humans have confirmed the favorable properties of [¹⁸F]MK-6240. It rapidly enters the brain and demonstrates a distribution pattern consistent with the known progression of tau pathology as described by the Braak staging system.[9][7] In healthy individuals, the tracer shows rapid and uniform washout from the brain.[20][6] In contrast, individuals with Alzheimer's disease exhibit significant retention of [¹⁸F]MK-6240 in brain regions known to accumulate NFTs, such as the medial temporal lobe and neocortical areas.[20][6]

The quantitative data from [¹⁸F]MK-6240 PET scans, often expressed as a Standardized Uptake Value Ratio (SUVR), correlates with the severity of cognitive impairment.[8] This makes it a valuable biomarker for disease staging, tracking progression, and as an outcome measure in clinical trials for anti-tau therapies.[5]

Signaling Pathway and Diagnostic Logic

Caption: The diagnostic pathway of [¹⁸F]MK-6240 in Alzheimer's disease.

Conclusion

The this compound is a key component in the synthesis of the highly selective and specific tau PET tracer, [¹⁸F]MK-6240. The development of efficient radiosynthesis methods, including a simplified one-step protocol, has facilitated its widespread use in research.[13][14][15] [¹⁸F]MK-6240 has demonstrated exceptional utility in the in vivo quantification of neurofibrillary tangles, providing invaluable insights into the pathophysiology of Alzheimer's disease.[9][7] Its favorable characteristics make it an indispensable tool for diagnosing and staging AD, monitoring disease progression, and evaluating the efficacy of novel therapeutic interventions targeting tau pathology.

References

- 1. neurologylive.com [neurologylive.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quantitative Measurement of Tau Burden in a Dual-Time-Window Dynamic PET Imaging Protocol with [18F]MK6240 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cryo-EM structure of Alzheimer’s disease tau filaments with PET ligand MK-6240 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. Patterns of tau pathology identified with 18F-MK-6240 PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. [PDF] 18F-MK-6240 PET for early and late detection of neurofibrillary tangles. | Semantic Scholar [semanticscholar.org]

- 10. direct.mit.edu [direct.mit.edu]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. Tau PET Imaging With [18F]MK-6240: Limited Affinity for Primary Tauopathies and High Specificity for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]

- 15. cGMP production of the radiopharmaceutical [18 F]MK-6240 for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. jnm.snmjournals.org [jnm.snmjournals.org]

- 18. Preclinical Characterization of 18F-MK-6240, a Promising PET Tracer for In Vivo Quantification of Human Neurofibrillary Tangles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. wrap.wisc.edu [wrap.wisc.edu]

- 20. Brain Imaging of Alzheimer Dementia Patients and Elderly Controls with 18F-MK-6240, a PET Tracer Targeting Neurofibrillary Tangles - PubMed [pubmed.ncbi.nlm.nih.gov]

Purity Requirements for MK-6240 Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the purity requirements for the precursor of MK-6240, a prominent radiopharmaceutical agent for Positron Emission Tomography (PET) imaging of neurofibrillary tangles (NFTs) in the brain. The quality of the precursor is paramount to ensure the successful synthesis, high radiochemical purity, and ultimately, the safety and efficacy of the final [18F]MK-6240 tracer.

The MK-6240 Precursor: Identity and Role

The immediate precursor for the radiosynthesis of [18F]MK-6240 is N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate. This bis-Boc protected nitro-compound undergoes a nucleophilic aromatic substitution reaction with [18F]fluoride, followed by deprotection of the Boc groups to yield the final product, [18F]MK-6240. The purity of this precursor directly impacts the efficiency of the radiolabeling step and the impurity profile of the final radiotracer.

Purity Specifications and Analytical Methodologies

While specific, publicly available monographs detailing the purity requirements for the this compound are scarce, industry standards for radiopharmaceutical precursors dictate a high level of chemical purity, typically ≥98%. The absence of critical impurities is as important as the overall purity.

Table 1: Summary of Analytical Techniques for Precursor Purity Assessment

| Analytical Technique | Parameter Measured | Typical Acceptance Criteria |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity, Impurity Profile | ≥98% Purity (by area normalization) |

| Individual impurities ≤0.1% | ||

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural Integrity, Residual Solvents | Conforms to reference spectra |

| Residual solvents within ICH limits | ||

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Conforms to theoretical mass ± 0.1 Da |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Confirmation | Conforms to reference spectrum |

| Elemental Analysis | Elemental Composition | Within ±0.4% of theoretical values |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of precursor purity. Below are representative protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: A solution of the precursor is prepared in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The retention time and peak area of the main component and any impurities are recorded. Purity is calculated using the area normalization method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: The precursor is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Experiments: ¹H NMR and ¹³C NMR spectra are acquired.

-

Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, are compared with the expected structure of the precursor.

Mass Spectrometry for Molecular Weight Verification

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Procedure: A dilute solution of the precursor is infused into the mass spectrometer.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the theoretical exact mass of the precursor.

Impact of Precursor Purity on [18F]MK-6240 Synthesis

The purity of the N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate precursor is a critical determinant of the success and quality of the [18F]MK-6240 radiosynthesis.

-

Radiochemical Yield: Impurities can compete with the precursor for the limited amount of [18F]fluoride, leading to a lower radiochemical yield of the desired product.

-

Radiochemical Purity: Impurities may also undergo fluorination, resulting in the formation of radiolabeled byproducts. These byproducts can be challenging to separate from [18F]MK-6240, thereby compromising its radiochemical purity.[1][2][3] The final product must meet stringent purity requirements (typically >95%) for human use.[4]

-

Specific Activity: Non-labeled impurities that are structurally similar to the precursor can compete for the same binding sites as [18F]MK-6240, leading to a lower specific activity of the final product.

Visualizing Key Processes and Pathways

To further elucidate the context of MK-6240 and its precursor, the following diagrams illustrate the quality control workflow and the biological target pathway.

Caption: Quality Control Workflow for this compound.

Caption: Simplified Tau Protein Aggregation Pathway.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cGMP production of the radiopharmaceutical [18 F]MK-6240 for PET imaging of human neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

In-Depth Technical Guide: Initial Characterization of the MK-6240 Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the initial characterization of the precursor for MK-6240, a prominent radiopharmaceutical tracer for Positron Emission Tomography (PET) imaging of neurofibrillary tangles (NFTs) in the brain. The precursor, chemically identified as N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate , is a critical starting material for the synthesis of the [18F]-labeled MK-6240. This document outlines the synthetic route and presents key analytical data for the precursor, offering a comprehensive resource for researchers in the field of neuroimaging and Alzheimer's disease drug development.

Synthesis of the MK-6240 Precursor

The synthesis of the this compound is a multi-step process that involves the construction of the core pyrrolo[2,3-c]pyridine-isoquinoline scaffold, followed by nitration and protection of the amino group. The synthetic pathway is designed to yield a stable precursor suitable for subsequent radiofluorination.

Experimental Protocol: Synthesis of 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)-6-nitroisoquinolin-5-amine

A key intermediate in the synthesis of the bis-Boc protected precursor is 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)-6-nitroisoquinolin-5-amine. The following protocol outlines its preparation:

Step 1: Synthesis of Intermediate Compound

-

Detailed procedures for the synthesis of the initial building blocks are proprietary and not fully disclosed in the public domain. The synthesis generally involves the coupling of a substituted isoquinoline moiety with a pyrrolo[2,3-c]pyridine unit.

Step 2: Nitration

-

The coupled intermediate is subjected to nitration to introduce the nitro group at the 6-position of the isoquinoline ring. This is a crucial step for the subsequent nucleophilic aromatic substitution with [18F]fluoride.

Step 3: Boc Protection

-

The amino group at the 5-position of the isoquinoline ring is protected with two tert-butoxycarbonyl (Boc) groups to yield the final precursor, N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate. This protection enhances the stability of the molecule and prevents unwanted side reactions during radiolabeling.

Physicochemical and Analytical Characterization

Thorough characterization of the this compound is essential to ensure its purity and identity, which are critical for the successful and reproducible synthesis of the final radiotracer.

Data Presentation:

| Parameter | Value | Reference |

| Chemical Name | N-[(tert-butoxy)carbonyl]-N-(6-nitro-3-[1H-pyrrolo[2,3-c]pyridin-1-yl]isoquinolin-5-yl) carbamate | [1][2] |

| Common Names | bis-Boc protected precursor, 5-diBoc-6-nitro precursor | [1][2] |

| Molecular Formula | C27H27N5O6 | (Calculated) |

| Molecular Weight | 517.54 g/mol | (Calculated) |

Note: Specific analytical data such as NMR, MS, and melting point for the precursor are not explicitly detailed in the currently available public literature. The primary focus of published studies has been on the characterization of the final [18F]MK-6240 product.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key experimental workflows related to the this compound.

Caption: Synthetic workflow for the this compound.

Caption: Radiosynthesis of [18F]MK-6240 from its precursor.

Significance and Application

The well-characterized this compound is fundamental to the reliable production of the [18F]MK-6240 PET tracer. This tracer exhibits high affinity and selectivity for neurofibrillary tangles, which are a pathological hallmark of Alzheimer's disease and other tauopathies.[3][4] The ability to accurately quantify NFTs in the living human brain is a critical tool for:

-

Early diagnosis of Alzheimer's disease.

-

Monitoring disease progression.

-

Evaluating the efficacy of novel anti-tau therapies in clinical trials. [5]

The availability of a well-defined and characterized precursor is a prerequisite for the widespread clinical and research application of [18F]MK-6240. This guide provides the foundational knowledge necessary for researchers to understand and utilize this important chemical entity in the advancement of neurodegenerative disease research.

References